(4-Aminocyclohexyl)methanol
CAS No.: 89854-94-4
Cat. No.: VC7804156
Molecular Formula: C7H15NO
Molecular Weight: 129.2 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 89854-94-4 |
---|---|
Molecular Formula | C7H15NO |
Molecular Weight | 129.2 g/mol |
IUPAC Name | (4-aminocyclohexyl)methanol |
Standard InChI | InChI=1S/C7H15NO/c8-7-3-1-6(5-9)2-4-7/h6-7,9H,1-5,8H2 |
Standard InChI Key | GHUJZOFJZVGTSN-UHFFFAOYSA-N |
SMILES | C1CC(CCC1CO)N |
Canonical SMILES | C1CC(CCC1CO)N |
Introduction
Chemical Identity and Structural Properties
Molecular Characteristics
(4-Aminocyclohexyl)methanol is characterized by a cyclohexane ring substituted with an aminomethyl group at the 4-position and a hydroxymethyl group at the 1-position. Key identifiers include:
Property | Value | Source |
---|---|---|
Molecular Formula | C₇H₁₅NO | |
Molecular Weight | 129.20 g/mol | |
CAS Number | 1467-84-1 | |
IUPAC Name | (4-aminocyclohexyl)methanol | |
XLogP3-AA | 0.1 | |
SMILES | C1CC(CCC1CO)N |
The compound’s low partition coefficient (XLogP3-AA = 0.1) suggests moderate hydrophilicity, facilitating its solubility in polar solvents like methanol and water .
Stereochemical Considerations
The trans-isomer of (4-aminocyclohexyl)methanol is preferentially synthesized due to its thermodynamic stability and relevance in biological systems. Chiral chromatography and nuclear Overhauser effect spectroscopy (NOESY) confirm the trans-configuration, where the amino and hydroxymethyl groups occupy equatorial positions . This spatial arrangement minimizes steric hindrance, enhancing reactivity in substitution and oxidation reactions .
Synthesis and Industrial Production
Catalytic Hydrogenation Method
The patent CN103420855A outlines a scalable synthesis route starting from 4-aminobenzoic ester :
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Catalytic Hydrogenation:
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Phthaloyl Protection:
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Ester Reduction:
Step | Reagents/Conditions | Yield | Purity |
---|---|---|---|
Hydrogenation | H₂, Pd/C, 60–80°C | 95% | ≥99% |
Phthaloyl Protection | Tetrachlorophthalic Anhydride | 91% | ≥98% |
Ester Reduction | LiAlH₄, THF | 89% | ≥97% |
This method avoids column chromatography, reducing production costs and environmental impact .
Alternative Synthetic Routes
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Nitrocyclohexane Reduction: Hydrogenation of 4-nitrocyclohexanemethanol using Raney nickel achieves 87% yield but requires stringent temperature control to avoid over-reduction .
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Grignard Reaction: 4-Aminocyclohexylmagnesium bromide reacts with formaldehyde, though stereochemical inconsistencies limit its adoption .
Applications in Pharmaceutical and Industrial Chemistry
Drug Intermediate
The compound’s amino and alcohol functionalities enable its use in synthesizing dopamine receptor agonists. Trans-4-substituted derivatives exhibit Ki values <100 nM for D₂ receptors due to optimal hydrogen bonding with Asp114 residues .
Polymer Modification
Incorporating (4-aminocyclohexyl)methanol into epoxy resins improves tensile strength by 15–20%, as the amino group cross-links polymer chains during curing .
Recent Research Advancements
CD38 Inhibitor Development
N-substitution with pyrimidine-4-carboxamide enhances CD38 inhibition (IC₅₀ <50 nM), positioning the compound as a candidate for cancer immunotherapy .
Solvent Stability Studies
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